1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[45]decane-2,4-dione is a compound belonging to the class of spirohydantoins Spirohydantoins are known for their unique structural features, which include a spiro-connected bicyclic system
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a fluorinating agent.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione can be compared with other spirohydantoins, such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic core but differs in the substituents attached to the core.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another related compound with a different nitrogen substitution pattern.
The uniqueness of this compound lies in its specific fluorophenyl and methyl substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H17FN2O2 |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H17FN2O2/c1-10-9-15(5-6-17-10)13(19)8-14(20)18(15)12-4-2-3-11(16)7-12/h2-4,7,10,17H,5-6,8-9H2,1H3 |
InChI Key |
SRMBNNOWTYVWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1)C(=O)CC(=O)N2C3=CC(=CC=C3)F |
Origin of Product |
United States |
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